molecular formula C7H14N4 B1449037 (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1696194-38-3

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1449037
CAS No.: 1696194-38-3
M. Wt: 154.21 g/mol
InChI Key: XBDAQUIRZHEBOJ-UHFFFAOYSA-N
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Description

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the triazole ring, which influences its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes and proteins involved in azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling studies. The triazole ring in this compound provides a stable and biocompatible scaffold for these reactions, facilitating the formation of covalent bonds between biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, such as copper, which are essential for catalyzing azide-alkyne cycloaddition reactions . This compound can also act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to active sites or allosteric sites on enzymes, this compound can modulate their activity and influence downstream biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its efficacy and safety. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cell signaling. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its concentration and efficacy in different tissues, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of tert-butyl hydrazine with formamide under controlled conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-tert-butyl-1H-1,2,3-triazol-5-yl)methanamine
  • (1-tert-butyl-1H-1,2,4-triazol-3-yl)methanamine

Uniqueness

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to the specific positioning of the methanamine group on the triazole ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-tert-butyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDAQUIRZHEBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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